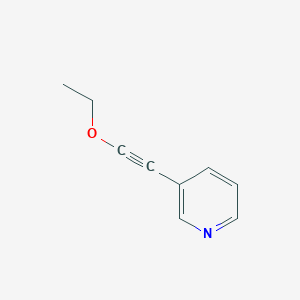
Pyridine, 3-(ethoxyethynyl)-(9CI)
Description
Pyridine, 3-(ethoxyethynyl)-(9CI) is a pyridine derivative featuring an ethoxyethynyl (-OCH₂CH₂C≡CH) substituent at the 3-position of the pyridine ring. While direct data on this compound is sparse in the provided evidence, its structure suggests unique electronic and steric properties due to the combination of an ethoxy group and an acetylene moiety.
Properties
CAS No. |
143278-15-3 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-(2-ethoxyethynyl)pyridine |
InChI |
InChI=1S/C9H9NO/c1-2-11-7-5-9-4-3-6-10-8-9/h3-4,6,8H,2H2,1H3 |
InChI Key |
QPKVKKUAPPKUDR-UHFFFAOYSA-N |
SMILES |
CCOC#CC1=CN=CC=C1 |
Canonical SMILES |
CCOC#CC1=CN=CC=C1 |
Synonyms |
Pyridine, 3-(ethoxyethynyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Substituent Analysis and Structural Analogues
(a) Pyridine, 2-(3-methoxy-1-propynyl)- (9CI) (CAS 113985-43-6)
- Structure : Methoxypropynyl substituent at the 2-position.
(b) Pyridine, 3-bromo-4-ethyl- (9CI) (CAS 38749-76-7)
- Structure : Bromo and ethyl groups at the 3- and 4-positions, respectively.
- Key Differences : The bromine atom in this compound offers electrophilic reactivity, whereas the ethoxyethynyl group may participate in click chemistry or cross-coupling reactions. Predicted boiling point (216.7°C) and density (1.413 g/cm³) suggest higher volatility than the target compound, which likely has a lower molecular weight (~147.17 g/mol) .
(c) 4-Pyrrolidin-3-yl-pyridine (CAS 150281-47-3)
- Structure : Pyrrolidinyl substituent at the 4-position.
- Key Differences: The pyrrolidinyl group introduces a saturated heterocycle, contrasting with the linear, conjugated ethoxyethynyl group.
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) | pKa |
|---|---|---|---|---|---|
| Pyridine, 3-(ethoxyethynyl)- | C₉H₉NO | 147.17 | ~200–220 | ~1.15–1.25 | ~4.5–5.0 |
| 3-Bromo-4-ethylpyridine | C₇H₈BrN | 186.05 | 216.7 | 1.413 | 3.68 |
| 4-Pyrrolidin-3-yl-pyridine | C₉H₁₂N₂ | 148.21 | 112 (at 2 Torr) | 1.042 | Not reported |
Notes:
- The ethoxyethynyl group likely reduces basicity (higher pKa) compared to 3-bromo-4-ethylpyridine due to electron-withdrawing effects.
- Density predictions for the target compound align with trends for acetylene-containing pyridines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


